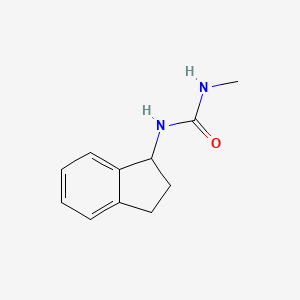

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is an organic compound that belongs to the class of urea derivatives. It features a unique structure with an indene moiety fused to a urea group, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with methyl isocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions with a base catalyst like N,N-diisopropylethylamine (Hunig’s base) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process adheres to safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the indene moiety.

Reduction: Reduced forms of the urea group.

Substitution: Substituted urea derivatives.

Aplicaciones Científicas De Investigación

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of protein tyrosine kinase (2HCK) by forming strong hydrogen bonds with the ARG 160 residue of the enzyme . This inhibition can lead to various biological effects, including antioxidant activity.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives: These compounds share a similar indene moiety but differ in the substituents on the urea group.

2,3-dihydro-1H-inden-1-one derivatives: These compounds have a similar indene structure but lack the urea group.

Uniqueness

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is unique due to its specific combination of the indene moiety and the urea group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Actividad Biológica

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is an organic compound belonging to the class of urea derivatives, which are known for their diverse biological activities. This compound features a unique indene structure combined with a methylurea moiety, which may contribute to its distinct interactions within biological systems. Research into its biological activity has revealed potential therapeutic applications, particularly in modulating ion channels and exhibiting antimicrobial properties.

- Molecular Formula : C_{11}H_{13}N_{2}O

- Molar Mass : Approximately 190.24 g/mol

- Structure : The compound consists of a urea functional group attached to a 2,3-dihydro-1H-indene moiety, with a methyl group on the urea nitrogen.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Ion Channel Modulation : The compound has been shown to interact with KCNQ2 channels, which are critical for regulating neuronal excitability and muscle contraction. This interaction suggests potential applications in treating conditions like epilepsy or cardiac arrhythmias.

- Enzyme Interaction : Similar to other urea derivatives, it may engage with enzyme active sites through hydrogen bonding and hydrophobic interactions. This property is significant for understanding its potential therapeutic effects.

Biological Activity Studies

Research findings indicate several notable biological activities associated with this compound:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, revealing promising results:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial activity against various bacterial strains, including multidrug-resistant isolates. Its MIC values ranged between 0.13 µg/mL and 1.0 µg/mL against sensitive and resistant bacteria .

Toxicity Studies

Toxicity evaluations have indicated that while the compound exhibits significant antimicrobial activity, it also shows relatively low cytotoxicity against human fibroblast cells. This balance between efficacy and safety is crucial for its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzyl-3-methylurea | Benzyl group instead of indene | Potential anticancer properties |

| 1-(4-chloro-phenyl)-3-methylurea | Chlorinated phenyl group | Anticancer properties |

| 1-(2-hydroxyindolyl)-3-methylurea | Hydroxy group on an indole derivative | Antimicrobial activity |

| Triclocarban | Urea derivative with chlorophenyl groups | Antimicrobial activity |

The uniqueness of this compound lies in its specific dihydroindene structure combined with the methylurea functionality. This combination may lead to distinct interactions within biological systems compared to other similar compounds, potentially resulting in unique therapeutic effects and applications.

Case Studies and Research Findings

Several case studies have examined the biological effects of this compound:

- Study on Ion Channel Modulation : A research study highlighted the role of this compound in modulating KCNQ2 channels, suggesting its potential use in treating dysuria and other related disorders .

- Antimicrobial Efficacy : In vivo studies demonstrated that the compound exhibited good tolerability and low toxicity when tested on mice models infected with staphylococcal sepsis, showcasing its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-11(14)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPMQHGCNDHBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.